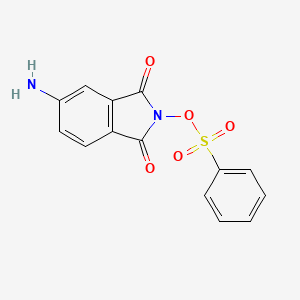

5-Amino-2-((phenylsulfonyl)oxy)-1H-isoindole-1,3(2H)-dione

説明

5-Amino-2-((phenylsulfonyl)oxy)-1H-isoindole-1,3(2H)-dione is a synthetic isoindole-1,3-dione derivative characterized by a 5-amino substitution on the isoindole ring and a phenylsulfonyloxy group at the 2-position. The phenylsulfonyloxy group likely enhances electrophilicity and stability compared to simpler substituents, making it relevant for pharmaceutical or materials science applications.

特性

CAS番号 |

91517-75-8 |

|---|---|

分子式 |

C14H10N2O5S |

分子量 |

318.31 g/mol |

IUPAC名 |

(5-amino-1,3-dioxoisoindol-2-yl) benzenesulfonate |

InChI |

InChI=1S/C14H10N2O5S/c15-9-6-7-11-12(8-9)14(18)16(13(11)17)21-22(19,20)10-4-2-1-3-5-10/h1-8H,15H2 |

InChIキー |

KCINQILOFODTIY-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)S(=O)(=O)ON2C(=O)C3=C(C2=O)C=C(C=C3)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-((phenylsulfonyl)oxy)-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of Isoindole-Dione Core: The isoindole-dione core can be synthesized through a cyclization reaction involving phthalic anhydride and an appropriate amine.

Introduction of Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.

Sulfonylation: The phenylsulfonyl group is introduced through a sulfonylation reaction using phenylsulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

5-Amino-2-((phenylsulfonyl)oxy)-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The phenylsulfonyl group can be reduced to form the corresponding thiol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

Oxidation: Nitro or nitroso derivatives.

Reduction: Thiol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

5-Amino-2-((phenylsulfonyl)oxy)-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

Industry: Used in the development of new materials and as a reagent in various industrial processes.

作用機序

The mechanism of action of 5-Amino-2-((phenylsulfonyl)oxy)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The amino group and phenylsulfonyl group can interact with biological molecules, leading to various effects. For example, the compound may inhibit certain enzymes or interact with DNA, leading to its biological activity.

類似化合物との比較

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of isoindole-1,3-dione derivatives are highly dependent on substituents. Below is a comparative analysis:

Table 1: Key Structural Features and Properties

Key Observations:

- Substituent Diversity: The target compound’s phenylsulfonyloxy group distinguishes it from methyl, fluorophenyl, or piperidinyl substituents in analogs.

- Amino Position: The 5-amino substitution (common in ZHAWOC6017, ZHAWOC1246, and the target compound) contrasts with 4-amino in Pomalidomide , which is critical for its anticancer activity. Positional changes significantly alter biological target interactions.

- Toxicity Considerations : Derivatives like the tetrachloroethylthio compound were banned due to toxicity, underscoring the importance of substituent selection. The phenylsulfonyloxy group may offer a safer profile compared to highly halogenated analogs.

生物活性

5-Amino-2-((phenylsulfonyl)oxy)-1H-isoindole-1,3(2H)-dione, also known by its CAS number 91517-75-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₄H₁₀N₂O₅S

- Molecular Weight : 318.305 g/mol

- Density : 1.64 g/cm³

- Boiling Point : 570.4 °C at 760 mmHg

- LogP : 2.785 (indicating moderate lipophilicity)

The biological activity of 5-amino-2-((phenylsulfonyl)oxy)-1H-isoindole-1,3(2H)-dione is primarily attributed to its interaction with cellular pathways involved in cancer cell proliferation and apoptosis. Preliminary studies suggest that it may act as an inhibitor of protein phosphatases, which are crucial in regulating various cellular functions including cell growth and differentiation.

Anticancer Activity

Research has demonstrated that this compound exhibits notable anticancer properties across several human tumor cell lines. The National Cancer Institute (NCI) evaluated its efficacy using a panel of approximately sixty cancer cell lines. The results indicated a mean GI50 (the concentration required to inhibit cell growth by 50%) value of approximately 15.72 μM, highlighting its potential as an effective anticancer agent.

Table 1: Anticancer Activity Overview

| Cell Line | GI50 (μM) | TGI (μM) | Selectivity Index |

|---|---|---|---|

| COLO 205 (Colon) | 15.72 | 50.68 | 9.24 |

| T-47D (Breast) | - | - | 5.65 |

| HOP-62 (Lung) | - | - | 4.94 |

| SK-OV-3 (Ovary) | - | - | 4.79 |

Study on Antimitotic Activity

In a study conducted by the NCI, the compound was subjected to a single-dose assay against various cancer cell lines. The findings revealed that it displayed a significant level of antimitotic activity, effectively inhibiting cell proliferation in sensitive cell lines.

In Vivo Studies

Further evaluation included in vivo studies where the compound was administered to nude mice implanted with A549-Luc lung cancer cells. The treatment resulted in reduced tumor sizes compared to control groups, suggesting its potential as a therapeutic agent.

Pharmacokinetic Properties

Pharmacokinetic evaluations indicate that the compound has favorable drug-like properties based on SwissADME analysis. These properties include good solubility and permeability, making it a candidate for further development in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。